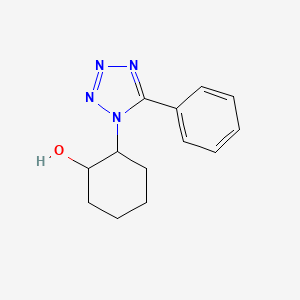
2-(5-Phenyl-1H-tetrazol-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Phenyl-1H-tetrazol-1-yl)cyclohexan-1-ol is a chemical compound that features a tetrazole ring attached to a cyclohexanol moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids
Preparation Methods
The synthesis of 2-(5-Phenyl-1H-tetrazol-1-yl)cyclohexan-1-ol typically involves the reaction of 5-phenyl-1H-tetrazole with cyclohexanone under specific conditions. One common method includes the use of sodium azide and ammonium chloride in the presence of a solvent like acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-(5-Phenyl-1H-tetrazol-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tetrazole ring can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its ability to mimic carboxylic acids.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1H-tetrazol-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways . Additionally, its ability to mimic carboxylic acids allows it to interact with enzymes and receptors in a manner similar to natural substrates .
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives such as 5-phenyl-1H-tetrazole and 1-phenyl-5-mercapto-1H-tetrazole . Compared to these compounds, 2-(5-Phenyl-1H-tetrazol-1-yl)cyclohexan-1-ol is unique due to the presence of the cyclohexanol moiety, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
83576-18-5 |
|---|---|
Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-(5-phenyltetrazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H16N4O/c18-12-9-5-4-8-11(12)17-13(14-15-16-17)10-6-2-1-3-7-10/h1-3,6-7,11-12,18H,4-5,8-9H2 |
InChI Key |
LXPQZDMOIZEZOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N2C(=NN=N2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















